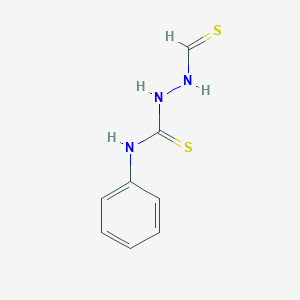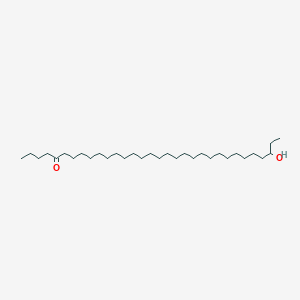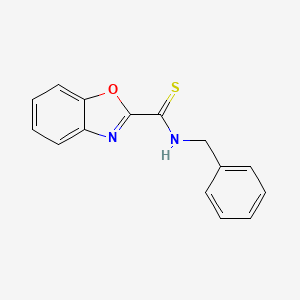
2-(9H-fluoren-9-yl)butanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9H-fluoren-9-yl)butanedioic acid is a chemical compound that features a fluorenyl group attached to a butanedioic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-9-yl)butanedioic acid typically involves the reaction of fluorenyl derivatives with butanedioic acid precursors. One common method involves the use of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or 1,4-dioxane, and may or may not require a base catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale adaptations of the laboratory synthesis methods. This would include the use of bulk reagents and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(9H-fluoren-9-yl)butanedioic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion to fluorenone derivatives.
Reduction: Formation of fluorenol derivatives.
Substitution: Introduction of different functional groups at the fluorenyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include fluorenone, fluorenol, and various substituted fluorenyl derivatives .
Aplicaciones Científicas De Investigación
2-(9H-fluoren-9-yl)butanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers and other advanced materials
Mecanismo De Acción
The mechanism of action of 2-(9H-fluoren-9-yl)butanedioic acid involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved often include enzymatic oxidation and reduction reactions .
Comparación Con Compuestos Similares
Similar Compounds
Fluorenone: An oxidized derivative of fluorene.
Fluorenol: A reduced derivative of fluorene.
Fluorenylmethoxycarbonyl (Fmoc) derivatives: Used in peptide synthesis .
Uniqueness
2-(9H-fluoren-9-yl)butanedioic acid is unique due to its combination of a fluorenyl group with a butanedioic acid moiety, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Propiedades
Número CAS |
93322-14-6 |
|---|---|
Fórmula molecular |
C17H14O4 |
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
2-(9H-fluoren-9-yl)butanedioic acid |
InChI |
InChI=1S/C17H14O4/c18-15(19)9-14(17(20)21)16-12-7-3-1-5-10(12)11-6-2-4-8-13(11)16/h1-8,14,16H,9H2,(H,18,19)(H,20,21) |
Clave InChI |
HGTCLOVEROWTJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(Dibutylamino)ethenyl]propanedinitrile](/img/structure/B14349603.png)








![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)


